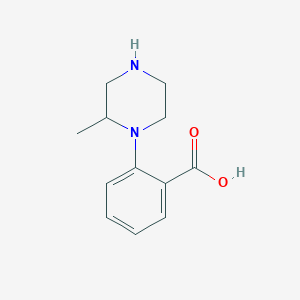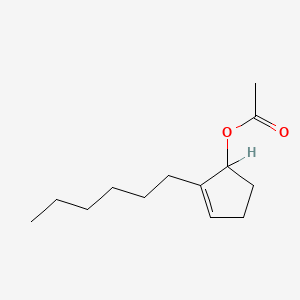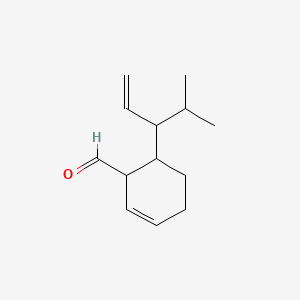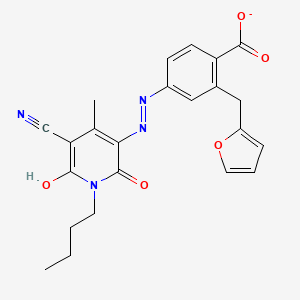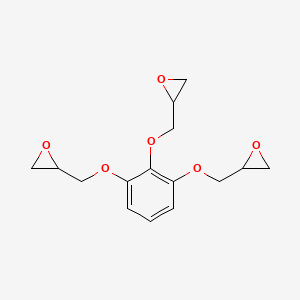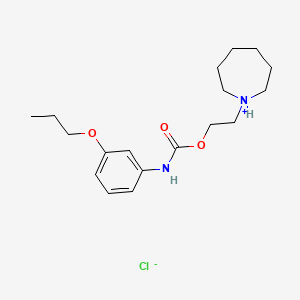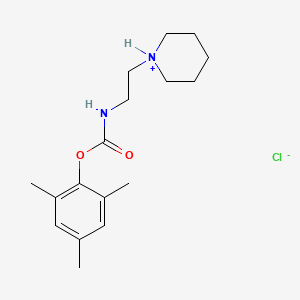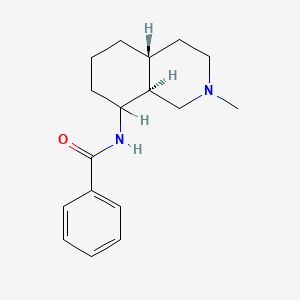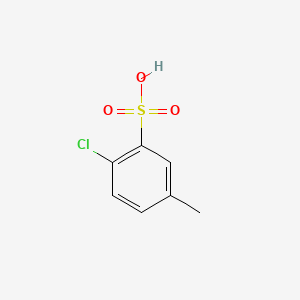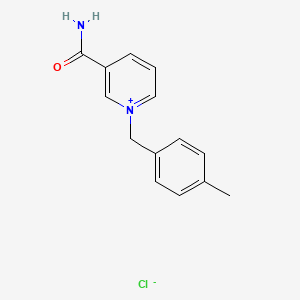
3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
The synthesis of 3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride typically involves the reaction of 4-methylbenzyl chloride with 3-(aminocarbonyl)pyridine under specific conditions. The reaction is carried out in an organic solvent, such as acetonitrile, and requires a catalyst to facilitate the formation of the pyridinium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.
Scientific Research Applications
3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, leading to increased permeability and disruption of cellular processes. The compound may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(Aminocarbonyl)-1-(4-methylbenzyl)pyridinium chloride include other pyridinium salts, such as:
1-Benzylpyridinium chloride: Known for its antimicrobial properties.
1-(4-Methylbenzyl)pyridinium chloride: Similar structure but lacks the aminocarbonyl group.
3-(Aminocarbonyl)pyridinium chloride: Lacks the 4-methylbenzyl group but retains the aminocarbonyl functionality.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-11-4-6-12(7-5-11)9-16-8-2-3-13(10-16)14(15)17;/h2-8,10H,9H2,1H3,(H-,15,17);1H |
InChI Key |
FOGQUUAVSDTSEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



